Cas no 1880944-55-7 (1-(3-fluoropropyl)cyclopropylmethanamine)
1-(3-fluoropropyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-fluoropropyl)cyclopropylmethanamine
- EN300-1846438
- [1-(3-fluoropropyl)cyclopropyl]methanamine
- 1880944-55-7
-
- Inchi: 1S/C7H14FN/c8-5-1-2-7(6-9)3-4-7/h1-6,9H2
- InChI Key: OFWYTRLAJJNYFP-UHFFFAOYSA-N
- SMILES: FCCCC1(CN)CC1
Computed Properties
- Exact Mass: 131.111027613g/mol
- Monoisotopic Mass: 131.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 88.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26Ų
1-(3-fluoropropyl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846438-1g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-5g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-10g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 10g |
$5405.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-0.05g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-0.1g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-0.25g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-0.5g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-1.0g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1846438-2.5g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1846438-5.0g |
[1-(3-fluoropropyl)cyclopropyl]methanamine |
1880944-55-7 | 5g |
$3645.0 | 2023-06-02 |
1-(3-fluoropropyl)cyclopropylmethanamine Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(3-fluoropropyl)cyclopropylmethanamine
1-(3-Fluoropropyl)cyclopropylmethanamine: A Comprehensive Overview
1-(3-Fluoropropyl)cyclopropylmethanamine is a chemical compound with the CAS number 1880944-55-7. This compound is an intriguing molecule that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structure and potential applications. The molecule consists of a cyclopropane ring, a fluorinated propyl group, and an amine functional group, making it a versatile building block for various chemical reactions and drug development.
The structure of 1-(3-fluoropropyl)cyclopropylmethanamine is characterized by its cyclopropane ring, which is known for its high ring strain and reactivity. The fluorinated propyl group introduces electronic effects that can influence the compound's reactivity and bioavailability. The amine group, on the other hand, provides nucleophilic properties, making it a valuable component in the synthesis of bioactive molecules. Recent studies have highlighted the importance of such compounds in drug design, particularly in the development of novel therapeutics targeting various diseases.
From a synthetic perspective, 1-(3-fluoropropyl)cyclopropylmethanamine can be synthesized through a variety of methods. One common approach involves the alkylation of cyclopropylmethanamine with a fluoroalkyl halide under appropriate reaction conditions. This method has been optimized in recent research to improve yield and purity, making it more accessible for large-scale production. The synthesis of this compound is also influenced by the availability of starting materials and the desired stereochemistry, which can be controlled through advanced synthetic techniques.
The physical properties of 1-(3-fluoropropyl)cyclopropylmethanamine are critical for its application in various chemical processes. Its melting point, boiling point, and solubility are factors that determine its suitability for different reactions and formulations. Recent studies have provided detailed data on these properties, enabling researchers to better understand how to manipulate them for specific purposes. For instance, the compound's solubility in organic solvents makes it ideal for use in organic reactions, while its stability under certain conditions ensures its reliability in industrial applications.
In terms of biological activity, 1-(3-fluoropropyl)cyclopropylmethanamine has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to interact with biological targets such as enzymes and receptors has been explored in recent research. For example, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer therapies. Furthermore, its fluorinated propyl group may enhance its pharmacokinetic properties, such as absorption and distribution, making it a valuable candidate for further investigation.
The application of 1-(3-fluoropropyl)cyclopropylmethanamine extends beyond pharmacology into other areas of chemistry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in catalytic chemistry have enabled the use of this compound as a precursor in enantioselective reactions, leading to the formation of chiral compounds with high enantiomeric excess. This has significant implications for the pharmaceutical industry, where chirality plays a crucial role in drug efficacy and safety.
Recent research has also focused on the environmental impact of 1-(3-fluoropropyl)cyclopropylmethanamine and similar compounds. Studies have been conducted to assess their biodegradability and toxicity levels under various conditions. These findings are essential for ensuring that the production and use of this compound align with environmental regulations and sustainable practices. As awareness grows regarding the importance of green chemistry, efforts are being made to develop more eco-friendly synthesis routes for this compound.
In conclusion, 1-(3-fluoropropyl)cyclopropylmethanamine (CAS No. 1880944-55-7) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure provides a foundation for exploring new chemical reactions and developing innovative therapeutic agents. As research continues to uncover its properties and applications, this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemistry and pharmacology.
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